N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

Catalog No.
S3466462
CAS No.
852212-89-6
M.F
C15H15F3N2O2S
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-triflu...

CAS Number

852212-89-6

Product Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

Molecular Formula

C15H15F3N2O2S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m1/s1

InChI Key

GIBMTDKHCXCSNA-ZIAGYGMSSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N

Enantioselective Catalysis

Chiral Discrimination

Supramolecular Chemistry

Luminescence and Phosphorescence

Biochemical Applications

Scientific Field: Biochemistry and Molecular Biology

Application Summary: The compound is utilized in biochemical assays and research to study enzyme mechanisms and substrate specificity.

Methods of Application: It acts as an inhibitor or a substrate analogue in enzymatic reactions, allowing researchers to probe the active sites of enzymes.

Results Summary: Studies have revealed detailed insights into enzyme-substrate interactions, leading to the development of new inhibitors with therapeutic potential .

Nonlinear Optical Materials

Scientific Field: Photonics and Material Science

Application Summary: The compound is used in the development of organic nonlinear optical (NLO) materials which are essential for THz (terahertz) wave generation, a technology with applications in security, medical imaging, and communication systems.

Methods of Application: Large size organic single crystals of related compounds are grown from mixed solvents, which are then used for THz generation through optical rectification techniques.

Results Summary: The efficiency of generated power of the electric field for these crystals was of the order of

10−4V10^{-4} V10−4V

at 700 mW incident laser power, demonstrating the potential for practical THz applications .

Supramolecular Assemblies

Application Summary: The compound’s chiral nature allows it to form supramolecular assemblies with unique 3D frameworks, which can be used for creating new materials with specific properties.

Methods of Application: The compound is synthesized and then used to construct supramolecular chains through intermolecular interactions, leading to a 3D supramolecular framework.

Results Summary: The assemblies exhibit specific topologies and packing, which can be analyzed using techniques like Hirshfeld surface analysis and energy frameworks calculations .

Antifungal Activity

Scientific Field: Pharmacology and Biochemistry

Application Summary: Derivatives of the compound are investigated for their potential antifungal activity, which is crucial for developing new antifungal drugs.

Methods of Application: Molecular docking studies are performed to evaluate the interaction of the compound with fungal enzymes like cytochrome P450 14 alpha-sterol demethylase (CYP51).

Results Summary: The compound shows promising results in in silico studies, indicating potential efficacy against fungal infections .

Organic Optoelectronic Materials

Scientific Field: Organic Electronics

Application Summary: This compound is integral in the synthesis of small organic molecules that exhibit optoelectronic properties, which are pivotal for the fabrication of devices like organic light-emitting diodes (OLEDs), organic lasers, and organic solar cells.

Methods of Application: The compound is used as a building block in the molecular design and synthesis of these materials, which are then incorporated into various optoelectronic devices.

Results Summary: The synthesized materials have shown high efficiency and stability, contributing to the advancement of organic semiconductor-based devices .

Asymmetric Organocatalysis

Scientific Field: Synthetic Organic Chemistry

Application Summary: Derivatives of this compound are used as organocatalysts for asymmetric synthesis, which is essential for creating chiral molecules in pharmaceuticals.

Methods of Application: The compound is modified to produce organocatalysts that facilitate reactions like the Michael addition, yielding products with significant enantioselectivity.

Results Summary: These organocatalysts have been tested in various reactions, achieving up to 93% conversion and enantioselectivities of up to 41% ee .

Electrochemical Studies

Scientific Field: Electrochemistry

Application Summary: The compound is used in the study of electrochemical properties and catalytic activity, particularly in the development of new electrocatalysts.

Methods of Application: It is involved in the synthesis of metal complexes that are then analyzed for their electrochemical behavior and catalytic potential in various reactions.

Results Summary: The studies provide insights into the electrochemical characteristics of these complexes, which can lead to the development of efficient electrocatalysts .

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a chiral sulfonamide compound with the molecular formula C₁₅H₁₅F₃N₂O₂S. This compound features a diphenylethylamine structure that is trifluoromethanesulfonylated, imparting unique chemical properties. The trifluoromethanesulfonyl group enhances its reactivity and solubility in various solvents, making it useful in synthetic chemistry and biological applications .

This compound primarily acts as a reagent in organic synthesis. It facilitates the selective conversion of alcohols into trifluoromethyl ethers, showcasing its utility in functional group transformations. The presence of the trifluoromethanesulfonyl group allows for nucleophilic substitution reactions, where the sulfonamide moiety can participate in further chemical transformations .

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide exhibits potential biological activity due to its structural characteristics. Compounds with similar structures have been investigated for their roles as enzyme inhibitors and in drug development. The chiral nature of this compound may influence its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:

  • Starting Materials: The reaction begins with the corresponding diphenylethylamine derivative.
  • Sulfonylation: The amine is treated with trifluoromethanesulfonyl chloride under basic conditions to yield the sulfonamide product.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.

This method allows for efficient synthesis while maintaining the chiral integrity of the starting material .

This compound finds applications in various fields:

  • Synthetic Chemistry: As a reagent for converting alcohols to trifluoromethyl ethers.
  • Pharmaceutical Development: Potential use as a building block for biologically active compounds.
  • Material Science: Investigation into its properties may lead to novel materials with unique functionalities .

Interaction studies involving N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide focus on its binding affinity to specific enzymes and receptors. Preliminary research suggests that compounds with similar structures can inhibit certain biological pathways, indicating that this compound may also possess relevant biological interactions worth exploring in drug design and development .

Several compounds share structural similarities with N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-trifluoromethanesulfonamideC₁₅H₁₅F₃N₂O₂SDifferent stereochemistry may influence biological activity
N-(trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamineC₁₅H₁₅F₃N₂O₂SContains an additional amine group for potential reactivity
N-(4-fluorobenzenesulfonyl)-1,2-diphenylethane-1,2-diamineC₁₅H₁₄F₂N₂O₂SVariation in sulfonyl group can affect solubility and reactivity

Uniqueness

The uniqueness of N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide lies in its specific trifluoromethanesulfonyl group combined with a chiral diphenylethylamine framework. This combination not only enhances its reactivity but also potentially influences its selectivity and efficacy in biological systems compared to similar compounds .

XLogP3

2.7

Dates

Modify: 2023-08-19

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